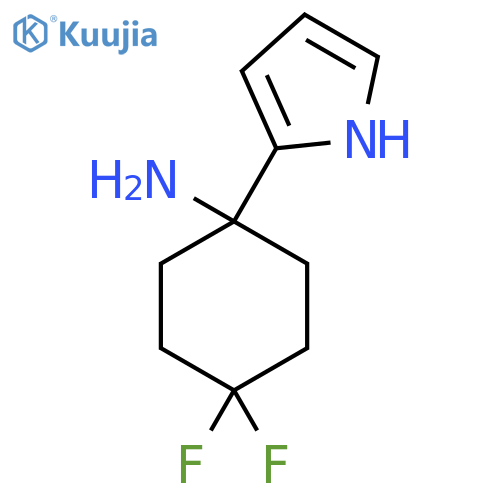Cas no 2229347-18-4 (4,4-difluoro-1-(1H-pyrrol-2-yl)cyclohexan-1-amine)

2229347-18-4 structure
商品名:4,4-difluoro-1-(1H-pyrrol-2-yl)cyclohexan-1-amine
4,4-difluoro-1-(1H-pyrrol-2-yl)cyclohexan-1-amine 化学的及び物理的性質
名前と識別子
-
- 4,4-difluoro-1-(1H-pyrrol-2-yl)cyclohexan-1-amine
- 2229347-18-4
- EN300-1948112
-
- インチ: 1S/C10H14F2N2/c11-10(12)5-3-9(13,4-6-10)8-2-1-7-14-8/h1-2,7,14H,3-6,13H2
- InChIKey: RDCLCMMXDRFJCP-UHFFFAOYSA-N
- ほほえんだ: FC1(CCC(C2=CC=CN2)(CC1)N)F
計算された属性
- せいみつぶんしりょう: 200.11250478g/mol
- どういたいしつりょう: 200.11250478g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 208
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 41.8Ų
4,4-difluoro-1-(1H-pyrrol-2-yl)cyclohexan-1-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1948112-10.0g |
4,4-difluoro-1-(1H-pyrrol-2-yl)cyclohexan-1-amine |
2229347-18-4 | 10g |
$8049.0 | 2023-05-24 | ||
| Enamine | EN300-1948112-0.25g |
4,4-difluoro-1-(1H-pyrrol-2-yl)cyclohexan-1-amine |
2229347-18-4 | 0.25g |
$1366.0 | 2023-09-17 | ||
| Enamine | EN300-1948112-0.1g |
4,4-difluoro-1-(1H-pyrrol-2-yl)cyclohexan-1-amine |
2229347-18-4 | 0.1g |
$1307.0 | 2023-09-17 | ||
| Enamine | EN300-1948112-1.0g |
4,4-difluoro-1-(1H-pyrrol-2-yl)cyclohexan-1-amine |
2229347-18-4 | 1g |
$1872.0 | 2023-05-24 | ||
| Enamine | EN300-1948112-2.5g |
4,4-difluoro-1-(1H-pyrrol-2-yl)cyclohexan-1-amine |
2229347-18-4 | 2.5g |
$2912.0 | 2023-09-17 | ||
| Enamine | EN300-1948112-5.0g |
4,4-difluoro-1-(1H-pyrrol-2-yl)cyclohexan-1-amine |
2229347-18-4 | 5g |
$5429.0 | 2023-05-24 | ||
| Enamine | EN300-1948112-5g |
4,4-difluoro-1-(1H-pyrrol-2-yl)cyclohexan-1-amine |
2229347-18-4 | 5g |
$4309.0 | 2023-09-17 | ||
| Enamine | EN300-1948112-0.5g |
4,4-difluoro-1-(1H-pyrrol-2-yl)cyclohexan-1-amine |
2229347-18-4 | 0.5g |
$1426.0 | 2023-09-17 | ||
| Enamine | EN300-1948112-0.05g |
4,4-difluoro-1-(1H-pyrrol-2-yl)cyclohexan-1-amine |
2229347-18-4 | 0.05g |
$1247.0 | 2023-09-17 | ||
| Enamine | EN300-1948112-10g |
4,4-difluoro-1-(1H-pyrrol-2-yl)cyclohexan-1-amine |
2229347-18-4 | 10g |
$6390.0 | 2023-09-17 |
4,4-difluoro-1-(1H-pyrrol-2-yl)cyclohexan-1-amine 関連文献
-
Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281
-
Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949
-
Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681
-
Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124
2229347-18-4 (4,4-difluoro-1-(1H-pyrrol-2-yl)cyclohexan-1-amine) 関連製品
- 52287-46-4(quinoline-2,4-dicarbaldehyde)
- 1020969-78-1(2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide)
- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)
- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)
- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)
- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)
- 851132-57-5(N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)
- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)
- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)
- 1241725-65-4(O1-tert-butyl O3-methyl 5-fluoropiperidine-1,3-dicarboxylate)
推奨される供給者
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
